molecular formula C6H7ClN2O B3114881 5-Chloro-2,6-dimethylpyrimidin-4-ol CAS No. 20551-34-2

5-Chloro-2,6-dimethylpyrimidin-4-ol

Cat. No.: B3114881
CAS No.: 20551-34-2
M. Wt: 158.58 g/mol
InChI Key: LXFHKZZKOARREG-UHFFFAOYSA-N
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Description

5-Chloro-2,6-dimethylpyrimidin-4-ol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.58 g/mol.

Scientific Research Applications

5-Chloro-2,6-dimethylpyrimidin-4-ol has diverse applications in scientific research:

    Material Science: It is used in the synthesis and modification of polymers to enhance mechanical strength and thermal stability.

    Surface Coatings: The compound serves as a precursor for functional coatings that improve surface properties.

    Biological Research:

Preparation Methods

The synthesis of 5-Chloro-2,6-dimethylpyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylpyrimidin-4-ol with a chlorinating agent such as N-chlorosuccinimide in the presence of a suitable solvent like dimethylformamide . The reaction is typically carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Chloro-2,6-dimethylpyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include N-chlorosuccinimide for chlorination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The exact mechanism of action of 5-Chloro-2,6-dimethylpyrimidin-4-ol is not well understood. it is believed to interact with various molecular targets and pathways, depending on the specific application. In material science, it may enhance polymer properties through chemical bonding and interactions with the polymer matrix.

Comparison with Similar Compounds

5-Chloro-2,6-dimethylpyrimidin-4-ol can be compared with other pyrimidine derivatives, such as:

    2,4-Dichloro-6-methylpyrimidine: This compound has similar structural features but with two chlorine atoms, leading to different reactivity and applications.

    5-Chloro-2,4,6-trifluoropyrimidine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

5-chloro-2,4-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFHKZZKOARREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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